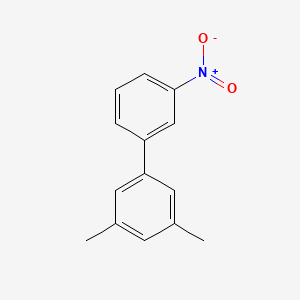

1,3-Dimethyl-5-(3-nitrophenyl)benzene

Overview

Description

“1,3-Dimethyl-5-(3-nitrophenyl)benzene” is a chemical compound with the molecular formula C14H13NO21. It is a complex organic molecule that has potential applications in various fields1.

Synthesis Analysis

The synthesis of “1,3-Dimethyl-5-(3-nitrophenyl)benzene” is not widely documented in the literature. However, it is known that the compound can be synthesized in high yield2. The exact method of synthesis may vary depending on the specific requirements of the reaction2.Molecular Structure Analysis

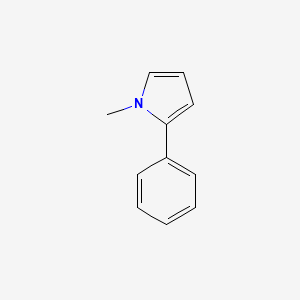

The molecular structure of “1,3-Dimethyl-5-(3-nitrophenyl)benzene” is characterized by the presence of a benzene ring, which is substituted with dimethyl and nitrophenyl groups13. The exact arrangement of these groups can be determined through various spectroscopic techniques13.

Chemical Reactions Analysis

The chemical reactions involving “1,3-Dimethyl-5-(3-nitrophenyl)benzene” are not well-documented in the literature. However, given its molecular structure, it can be inferred that it might undergo reactions typical of aromatic compounds4.Physical And Chemical Properties Analysis

“1,3-Dimethyl-5-(3-nitrophenyl)benzene” has a molecular weight of 227.263. Other physical and chemical properties such as melting point, boiling point, and density are not readily available in the literature13.

Scientific Research Applications

Catalysis and Chemical Synthesis

1,3-Dimethyl-5-(3-nitrophenyl)benzene derivatives have been explored for their utility in catalysis and as intermediates in organic synthesis. For instance, derivatives such as 1,3-bis(4',4'-dimethyl-2'-oxazolinyl)benzene and its nitro-substituted counterparts are utilized in the synthesis of metal complexes that act as catalysts for carbon-carbon bond formation (Fossey & Richards, 2004). These complexes exhibit significant potential in facilitating reactions essential for constructing complex organic molecules.

Sensing and Detection

The molecule and its derivatives find applications in the development of materials for the selective and sensitive sensing of nitroaromatics and metal ions. For instance, metal-organic materials utilizing derivatives of 1,3-Dimethyl-5-(3-nitrophenyl)benzene have demonstrated remarkable sensitivity in detecting nitroaromatic compounds, which are crucial for environmental monitoring and security applications (Wang et al., 2017). Additionally, these materials can act as fluorescent sensors for metal ions, showcasing their versatility in chemical sensing applications.

Electronic and Photophysical Studies

Studies on the electronic structure and photophysical properties of compounds related to 1,3-Dimethyl-5-(3-nitrophenyl)benzene contribute to the understanding of π-conjugated systems and their potential applications in materials science. Research into the electrochemistry and spectroelectrochemistry of model compounds provides insights into their redox behavior and the stability of charged species, which is fundamental for the development of electronic and optoelectronic devices (Rapta et al., 2012).

Structural Studies

The structural elucidation of derivatives, such as the crystal structure determination of 3-amino-5,6-dimethyl-2-nitrobiphenyl-4-carbonitrile, provides valuable information on the molecular geometry and intermolecular interactions of these compounds. Such studies are crucial for designing molecules with desired properties and functionalities (Zhang, 2013).

Safety And Hazards

The safety and hazards associated with “1,3-Dimethyl-5-(3-nitrophenyl)benzene” are not well-documented. However, like all chemicals, it should be handled with appropriate safety precautions to prevent exposure36.

Future Directions

The future directions for research on “1,3-Dimethyl-5-(3-nitrophenyl)benzene” are not clearly defined due to the lack of extensive studies on this compound. However, given its complex structure, it could be a subject of interest in the fields of organic chemistry and materials science7.

Please note that this information is based on the available literature and may not be fully comprehensive due to the limited research on this specific compound. For more detailed information, further research and experimental studies would be required.

properties

IUPAC Name |

1,3-dimethyl-5-(3-nitrophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-10-6-11(2)8-13(7-10)12-4-3-5-14(9-12)15(16)17/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASEMEDRKYFYIOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C2=CC(=CC=C2)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70477765 | |

| Record name | 1,3-Dimethyl-5-(3-nitrophenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70477765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dimethyl-5-(3-nitrophenyl)benzene | |

CAS RN |

337973-04-3 | |

| Record name | 1,3-Dimethyl-5-(3-nitrophenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70477765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(7-Methyl-1H-benzo[d]imidazol-2-yl)acetonitrile](/img/structure/B1610624.png)

![4'-Tert-butyl[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1610636.png)